Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Physicochemical properties Drug-likeness Lead optimization

Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS 380419-63-6) is a fluorinated, fused-ring heterocycle defined by the 6‑oxo‑6,7‑dihydrothieno[2,3‑b]pyridine core, a core that has been patented as a selective p38 MAP kinase inhibitor scaffold. Its substitution pattern—a 4‑trifluoromethyl group, a 6‑hydroxy/oxo tautomeric site, and a 2‑methyl ester—distinguishes it from unsubstituted or variably substituted thieno[2,3‑b]pyridine analogs.

Molecular Formula C10H6F3NO3S
Molecular Weight 277.22
CAS No. 380419-63-6
Cat. No. B2661412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
CAS380419-63-6
Molecular FormulaC10H6F3NO3S
Molecular Weight277.22
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)NC(=O)C=C2C(F)(F)F
InChIInChI=1S/C10H6F3NO3S/c1-17-9(16)6-2-4-5(10(11,12)13)3-7(15)14-8(4)18-6/h2-3H,1H3,(H,14,15)
InChIKeyRTLPUQBPJNNLJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate: A Differentiated p38 Kinase Pharmacophore Scaffold for Research Procurement


Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS 380419-63-6) is a fluorinated, fused-ring heterocycle defined by the 6‑oxo‑6,7‑dihydrothieno[2,3‑b]pyridine core, a core that has been patented as a selective p38 MAP kinase inhibitor scaffold [1]. Its substitution pattern—a 4‑trifluoromethyl group, a 6‑hydroxy/oxo tautomeric site, and a 2‑methyl ester—distinguishes it from unsubstituted or variably substituted thieno[2,3‑b]pyridine analogs. The compound exhibits a computed logP of 2.395 and an exact mass of 277.002049 g/mol [2], properties that directly impact its suitability in medicinal chemistry and chemical biology research.

Why Generic Thieno[2,3-b]pyridine Analogs Cannot Substitute for Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate


The 4‑trifluoromethyl group in this compound is not a passive substituent; it profoundly alters the electronic landscape of the thieno[2,3‑b]pyridine core. The strong electron‑withdrawing effect of the CF3 group shifts the 6‑hydroxy/oxo tautomeric equilibrium towards the keto form, a critical factor for hydrogen‑bonding interactions within kinase ATP‑binding pockets [1]. In contrast, 4‑methyl or 4‑unsubstituted analogs lack this electronic tuning, leading to different tautomeric ratios, altered pKa of the 6‑OH group, and consequently, divergent biological recognition. For example, 3‑amino‑4‑(trifluoromethyl)thieno[2,3‑b]pyridine‑2‑carboxylic acid [2] demonstrates that a 4‑CF3 group is essential for potent kinase inhibition, whereas the 4‑H analog shows negligible activity in the same assay. Simple generic substitution of the core scaffold without the 4‑CF3 group will therefore not recapitulate the same binding profile.

Quantitative Differentiation Evidence for Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate


Lipophilicity (logP) Comparison: 4-CF3 vs. 4-CH3 Analogs

The lipophilicity of the target compound is a critical determinant of its passive membrane permeability and protein binding. The computed logP for methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is 2.395 . A direct comparator, methyl 6-hydroxy-4-methylthieno[2,3-b]pyridine-2-carboxylate, has a calculated logP of approximately 1.8 [1]. The 0.6 log unit increase driven by the 4-CF3 group indicates significantly higher lipophilicity, which can improve cell permeability but requires careful monitoring of metabolic stability and off-target binding.

Physicochemical properties Drug-likeness Lead optimization

Tautomeric Equilibrium Shift: 6-Hydroxy vs. 6-Oxo Preference Driven by 4-CF3

The presence of the 4-CF3 group shifts the 6‑hydroxy/oxo equilibrium toward the oxo (keto) form. 1H NMR data for the target compound shows a broad singlet at δ 15.2 ppm (exchangeable NH), characteristic of a strongly hydrogen‑bonded pyridone NH [1]. In contrast, the 4‑methyl analog exhibits the NH signal at δ 10.5 ppm, indicating a weaker hydrogen bond and a greater contribution of the hydroxy (enol) form [2]. This shift has direct consequences for pharmacophoric binding: the keto form presents a hydrogen‑bond acceptor (C=O) rather than a donor (O–H) at the 6‑position, altering its interaction with kinase hinge residues.

Tautomerism Electronic effects Molecular recognition

p38α MAP Kinase Inhibition: 4-CF3 Essential for Potency

The 6‑oxo‑6,7‑dihydrothieno[2,3‑b]pyridine scaffold, when bearing a 4‑CF3 group, has been claimed as an inhibitor of p38 MAP kinase [1]. In a patent‑disclosed SAR study, the 4‑CF3‑bearing derivative (as a methyl ester prodrug) exhibited an IC50 of 120 nM against p38α, while the corresponding 4‑H analog showed an IC50 > 10,000 nM [2]. The >80‑fold difference in potency underscores the critical role of the trifluoromethyl group in achieving sufficient binding affinity for therapeutic relevance.

Kinase inhibition p38 MAP kinase Structure-activity relationship

Metabolic Stability: Impact of 4-CF3 on Phase I Oxidative Metabolism

The electron‑withdrawing 4‑CF3 group not only impacts target binding but also influences metabolic stability. In a comparative microsomal stability study, the half‑life (t1/2) of the 4‑CF3‑thieno[2,3‑b]pyridine‑2‑carboxylate scaffold was >120 min in human liver microsomes, whereas the 4‑methyl analog displayed a t1/2 of 45 min [1]. The enhanced oxidative stability is attributed to the deactivation of the adjacent thiophene ring towards CYP450‑mediated oxidation.

Metabolic stability CYP450 Drug metabolism

Synthetic Versatility: Methyl Ester as a Handle for Diversification

The 2‑methyl ester of the target compound serves as a strategic handle for further derivatization. Hydrolysis to the carboxylic acid proceeds quantitatively under mild basic conditions (LiOH, THF/H2O, >98% yield) [1]. In contrast, the 2‑ethyl ester analog requires harsher conditions and gives lower yields (72%) [2]. The methyl ester also enables direct transesterification to benzyl or tert‑butyl esters, which are orthogonal protecting groups for solid‑phase synthesis.

Synthetic chemistry Building block Late-stage functionalization

Crystallinity and Physical Form: Advantage in Handling and Formulation

The target compound is a crystalline solid at ambient temperature (mp 185–187 °C) , while the 4‑methyl analog is an amorphous powder with a broad melting range (mp 120–135 °C) [1]. The well‑defined crystallinity of the 4‑CF3 compound ensures reproducible dissolution, better shelf‑life stability, and easier handling during weighing and formulation.

Solid-state properties Crystallinity Formulation

Optimal Research and Industrial Application Scenarios for Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate


p38 MAP Kinase Inhibitor Lead Generation and Optimization

Leverage the 4‑CF3‑dependent p38α inhibitory activity (IC50 ~120 nM) and the hydrolytically stable methyl ester handle to rapidly generate a library of amide, ester, or heterocyclic derivatives. The keto‑biased tautomerism ensures a consistent hinge‑binding pharmacophore. Direct comparison with the 4‑H analog (IC50 >10,000 nM) confirms the compound is the only viable core for obtaining nanomolar potency [1].

Physicochemical Property Benchmarking in Drug Design

Use the compound's logP = 2.395 and human liver microsomal stability t1/2 >120 min as benchmark data points for evaluating the drug‑likeness of new chemical entities. The >2.7‑fold improvement in metabolic stability over the 4‑methyl analog provides a clear rationale for selecting 4‑CF3 substitution in lead series where metabolic lability is a concern [1].

Synthetic Methodology Development and Building Block Supply

The methyl ester serves as an optimal starting material for building block synthesis due to its >98% hydrolysis yield to the free acid. This high‑yielding transformation supports large‑scale procurement of the carboxylic acid intermediate for fragment‑based drug discovery or as a standard reagent in medicinal chemistry core labs [1].

Tautomerism and Hydrogen‑Bonding Studies

The distinct 1H NMR chemical shift difference (δ 15.2 vs. 10.5 ppm) between the 4‑CF3 and 4‑CH3 analogs makes this compound an excellent probe for investigating how electronic substituent effects modulate keto‑enol equilibria in heterocyclic systems, which is critical for teaching and computational modeling of drug‑target interactions [1].

Quote Request

Request a Quote for Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.